molecular formula C7H6BClO2 B14265764 2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole CAS No. 152272-65-6

2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole

Cat. No.: B14265764
CAS No.: 152272-65-6
M. Wt: 168.39 g/mol
InChI Key: WLEPNZXAHUFPAS-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1,3,2-benzodioxaborole is a boron-containing heterocyclic compound with the molecular formula C7H6BClO2. It is known for its unique structure, which includes a boron atom integrated into a benzodioxaborole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-1,3,2-benzodioxaborole typically involves the reaction of 2-chlorocatechol with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trichloride. The mixture is then heated to facilitate the formation of the benzodioxaborole ring .

Industrial Production Methods

Industrial production of 2-Chloro-5-methyl-1,3,2-benzodioxaborole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-methyl-1,3,2-benzodioxaborole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-1,3,2-benzodioxaborole involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom in the compound can coordinate with electron-rich species, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

2-Chloro-5-methyl-1,3,2-benzodioxaborole can be compared with other boron-containing heterocycles, such as:

Properties

CAS No.

152272-65-6

Molecular Formula

C7H6BClO2

Molecular Weight

168.39 g/mol

IUPAC Name

2-chloro-5-methyl-1,3,2-benzodioxaborole

InChI

InChI=1S/C7H6BClO2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3

InChI Key

WLEPNZXAHUFPAS-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=C(O1)C=C(C=C2)C)Cl

Origin of Product

United States

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